molecular formula C9H12N2O2 B2977333 N'-(2-Methoxyphenyl)acetohydrazide CAS No. 79984-63-7

N'-(2-Methoxyphenyl)acetohydrazide

Cat. No.: B2977333
CAS No.: 79984-63-7
M. Wt: 180.207
InChI Key: IAHNAHJRZNELLZ-UHFFFAOYSA-N
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Description

N’-(2-Methoxyphenyl)acetohydrazide: is a chemical compound with the molecular formula C9H12N2O2 . It is characterized by a white to pale yellow crystalline powder appearance . This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: While specific industrial production methods for N’-(2-Methoxyphenyl)acetohydrazide are not widely documented, the synthetic routes mentioned above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N’-(2-Methoxyphenyl)acetohydrazide can undergo oxidation reactions, typically in the presence of strong oxidizing agents.

    Reduction: This compound can be reduced using reducing agents such as sodium borohydride.

    Substitution: It can participate in substitution reactions, particularly nucleophilic substitution, where the hydrazide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles under appropriate conditions, such as acidic or basic environments.

Major Products Formed:

    Oxidation: Products may include corresponding acids or ketones.

    Reduction: Reduced forms of the compound, such as alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N’-(2-Methoxyphenyl)acetohydrazide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to target proteins and enzymes, thereby modulating their activity. This can lead to the inhibition of inflammatory pathways and reduction of oxidative stress .

Comparison with Similar Compounds

  • 2-(4-Methoxyphenyl)acetohydrazide
  • N-(2-Methoxyphenyl)acetohydrazide

Comparison: N’-(2-Methoxyphenyl)acetohydrazide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it has shown promising anti-inflammatory and antioxidant activities, making it a valuable candidate for further research and development .

Properties

IUPAC Name

N'-(2-methoxyphenyl)acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-7(12)10-11-8-5-3-4-6-9(8)13-2/h3-6,11H,1-2H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAHNAHJRZNELLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NNC1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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